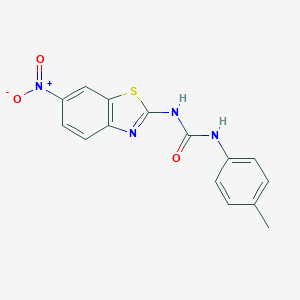![molecular formula C22H25ClN6OS B446143 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B446143.png)
2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a triazole ring, a chlorinated aniline moiety, and a hydrazide group, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Chlorinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 3-chloroaniline under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazide Group: The final step involves the reaction of the intermediate with propanohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The presence of the triazole ring and hydrazide group makes it a candidate for binding to active sites of enzymes, potentially inhibiting their activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Wirkmechanismus
The mechanism of action of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes. The triazole ring and hydrazide group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]BUTANOHYDRAZIDE
- **2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PENTANOHYDRAZIDE
Uniqueness
The uniqueness of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications
Eigenschaften
Molekularformel |
C22H25ClN6OS |
|---|---|
Molekulargewicht |
457g/mol |
IUPAC-Name |
2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C22H25ClN6OS/c1-14-8-10-17(11-9-14)15(2)25-27-21(30)16(3)31-22-28-26-20(29(22)4)13-24-19-7-5-6-18(23)12-19/h5-12,16,24H,13H2,1-4H3,(H,27,30) |
InChI-Schlüssel |
CSVYUXLZCVXESV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C(C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C(C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


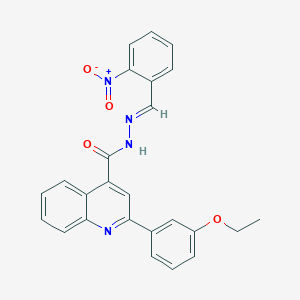
![N'-{4-methoxy-3-[(2-naphthyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B446063.png)
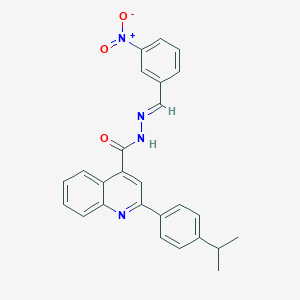
![3-(2-chlorophenyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B446065.png)
![METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B446066.png)
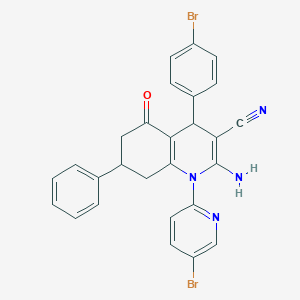
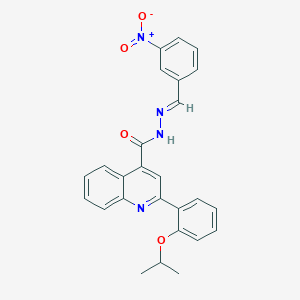
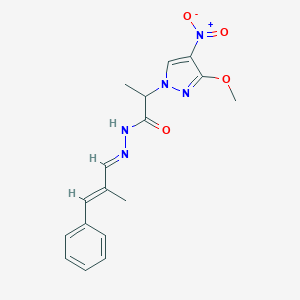
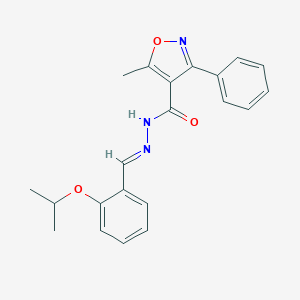
![5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE](/img/structure/B446077.png)
![3-nitro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B446078.png)
![4-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B446079.png)
![2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B446083.png)
